![molecular formula C7H6ClF B1583580 4-Chloro-2-fluorotoluene CAS No. 452-75-5](/img/structure/B1583580.png)
4-Chloro-2-fluorotoluene
Overview
Description
4-Chloro-2-fluorotoluene is a colorless to light yellow liquid . It is used in the laboratory for chemical synthesis . It has been used in the preparation of 4-chloro-2-fluoro-benzylbromide .
Synthesis Analysis
4-Chloro-2-fluorotoluene can be synthesized from 5-CHLORO-2-METHYLPHENYLBORONIC ACID .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-fluorotoluene is CH3C6H3(Cl)F . Its molecular weight is 144.57 . The InChI key is MKFCYQTVSDCXAQ-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Chloro-2-fluorotoluene generates vibronically excited, jet-cooled benzyl-type radicals by corona excited supersonic expansion coupled with a pinhole-type glass nozzle technique .Physical And Chemical Properties Analysis
4-Chloro-2-fluorotoluene is a clear liquid . It has a refractive index of 1.498 , a boiling point of 158°C , and a density of 1.186 g/mL at 25°C . It is flammable .Scientific Research Applications
Microwave Spectroscopy and Quantum Chemistry
4-Chloro-2-fluorotoluene has been extensively studied in the context of microwave spectroscopy and quantum chemistry. Investigations have focused on its internal rotation and the impact of chlorine nuclear quadrupole coupling. The research by Nair et al. (2020) provides insights into the molecule's internal rotation of the methyl group, leading to splittings in all rotational transitions. Moreover, the study determined accurate rotational constants and quadrupole coupling constants for various isotopologues of the compound (Nair et al., 2020).
Fluorotoluene Nitration Using Solid Acid Catalysts
Maurya et al. (2003) investigated the nitration of fluorotoluenes, including 4-chloro-2-fluorotoluene, using solid acid catalysts. Their findings revealed excellent yields with regioselective nitration, highlighting an environmentally friendly and highly selective process for fluorotoluene nitration (Maurya et al., 2003).
Fungal Metabolism of Toluene
Research by Prenafeta-Boldú et al. (2001) explored the catabolism of toluene, including chlorofluorotoluene derivatives, by various fungi. The study used fluorotoluenes to understand how fungi assimilate toluene, revealing that initial oxidation occurs at the side chain, forming fluorinated benzoates (Prenafeta-Boldú et al., 2001).
Electrochemical Fluorination Studies
Momota et al. (1998) conducted electrochemical fluorinations of various fluorotoluenes, including 4-chloro-2-fluorotoluene. Their study provides insights into the competitive fluorination on both the methyl group and the benzene ring, contributing to the understanding of the electrochemical behavior of fluorotoluenes (Momota et al., 1998).
Corona Discharge Studies
Investigations into the behavior of 4-chloro-2-fluorotoluene under corona discharge conditions have been conducted by Chae et al. (2016). They studied the displacement mechanisms of Cl in chlorofluorotoluene, providing valuable insights into the role of the methyl group in these processes (Chae et al., 2016).
Safety And Hazards
This chemical is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using only non-sparking tools, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-chloro-2-fluoro-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCYQTVSDCXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196428 | |
Record name | 4-Chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluorotoluene | |
CAS RN |
452-75-5 | |
Record name | 4-Chloro-2-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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